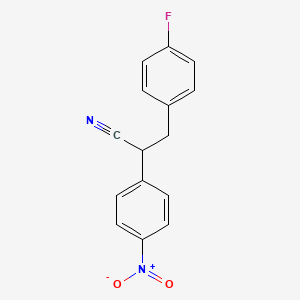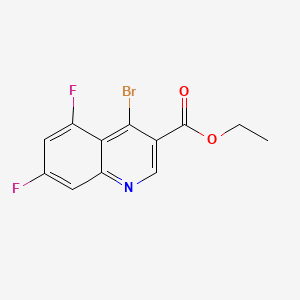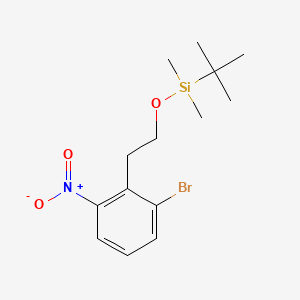
2-Nonylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nonylmagnesium bromide is an organomagnesium compound, commonly used as a reagent in organic synthesis. It is a type of Grignard reagent, which is characterized by the presence of a carbon-magnesium bond. This compound is typically used in the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: 2-Nonylmagnesium bromide is prepared through the reaction of nonyl bromide with magnesium metal in the presence of a dry ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction. The product is then purified and stored under an inert atmosphere to maintain its reactivity.
化学反応の分析
Types of Reactions: 2-Nonylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can replace halides in organic molecules to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions to form larger organic molecules.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of dry ether solvents.
Halides: Reacts with alkyl or aryl halides under anhydrous conditions.
Coupling Reagents: Often used with catalysts like palladium or nickel in coupling reactions.
Major Products Formed:
Alcohols: From reactions with aldehydes and ketones.
Alkanes and Alkenes: From substitution and coupling reactions.
科学的研究の応用
2-Nonylmagnesium bromide is widely used in scientific research, particularly in the field of organic chemistry. Its applications include:
Synthesis of Complex Organic Molecules: Used in the formation of carbon-carbon bonds, essential for building complex organic structures.
Pharmaceutical Research: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Used in the modification of biomolecules for various biological studies.
作用機序
The mechanism of action of 2-nonylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide byproduct is typically removed through aqueous workup.
類似化合物との比較
Methylmagnesium Bromide: A simpler Grignard reagent with a shorter alkyl chain.
Phenylmagnesium Bromide: Contains an aromatic ring, offering different reactivity and applications.
Ethylmagnesium Bromide: Another Grignard reagent with a different alkyl group.
Uniqueness of 2-Nonylmagnesium Bromide: this compound is unique due to its longer alkyl chain, which can impart different physical and chemical properties to the products formed. This makes it particularly useful in the synthesis of long-chain organic molecules and specialized materials.
特性
IUPAC Name |
magnesium;nonane;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19.BrH.Mg/c1-3-5-7-9-8-6-4-2;;/h3H,4-9H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCAUIZMJCHUAA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[CH-]C.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrMg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Methoxy-7-phenylimidazo[1,2-a]pyridine](/img/structure/B594709.png)
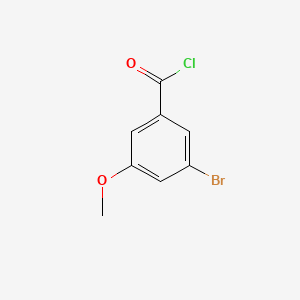
![(3aS,4R,6S,6aR)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbonitrile](/img/structure/B594711.png)
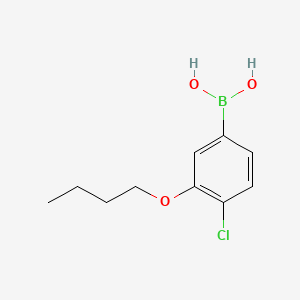
![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B594713.png)
![(3E)-3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;oxovanadium](/img/structure/B594714.png)


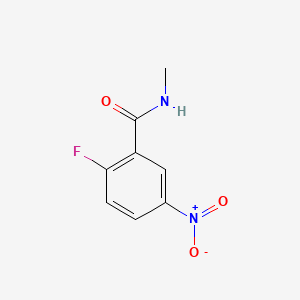
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B594720.png)
